molecular formula C16H13Cl2N3OS B2809305 N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide CAS No. 2418648-52-7

N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide

Cat. No.: B2809305
CAS No.: 2418648-52-7
M. Wt: 366.26
InChI Key: HZUJDRMVIQLDBH-UHFFFAOYSA-N
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Description

N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide is a complex organic compound that features a cyano group, dichlorophenyl group, pyridinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of green chemistry principles to minimize waste and energy consumption would be beneficial.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the dichlorophenyl and pyridinyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and compounds with dichlorophenyl and pyridinyl groups. Examples include:

  • N-(3,4-dichlorophenyl)-2-cyanoacetamide
  • 2-(pyridin-3-ylmethylthio)acetamide

Uniqueness

N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dichlorophenyl groups allows for versatile synthetic applications, while the pyridinyl group enhances its potential for biological interactions.

Properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c17-13-4-3-12(6-14(13)18)15(7-19)21-16(22)10-23-9-11-2-1-5-20-8-11/h1-6,8,15H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUJDRMVIQLDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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